molecular formula C16H18N2O3 B14804295 2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol

2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol

Cat. No.: B14804295
M. Wt: 286.33 g/mol
InChI Key: IEOQVFDRSPTPHM-UHFFFAOYSA-N
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Description

2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol is an organic compound with the molecular formula C16H18N2O3. It is known for its unique structure, which includes a diazenyl group (N=N) attached to a dimethoxyphenyl ring and an ethylphenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol typically involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4-ethylphenol. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity. The exact molecular pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dimethoxyphenyl)diazenyl]-4-methylphenol
  • 2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol
  • 2-[(2,5-dimethoxyphenyl)diazenyl]-4-propylphenol

Uniqueness

2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the diazenyl and ethylphenol groups provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol

InChI

InChI=1S/C16H18N2O3/c1-4-11-5-7-15(19)13(9-11)17-18-14-10-12(20-2)6-8-16(14)21-3/h5-10,19H,4H2,1-3H3

InChI Key

IEOQVFDRSPTPHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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